molecular formula C13H23NO3 B11775920 tert-Butyl 6-hydroxyhexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate

tert-Butyl 6-hydroxyhexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate

Cat. No.: B11775920
M. Wt: 241.33 g/mol
InChI Key: NUGMELYNLSUXDH-UHFFFAOYSA-N
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Description

tert-Butyl 6-hydroxyhexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate is a bicyclic carbamate derivative with a hydroxyl substituent at the 6-position of its fused cyclopentapyridine scaffold. This compound is structurally characterized by a rigid bicyclic framework, a tert-butyl carbamate protecting group, and a hydroxyl group, which confer unique physicochemical properties and reactivity. It is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate or a precursor for functionalized heterocycles .

Properties

IUPAC Name

tert-butyl 6-hydroxy-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-5-4-9-6-11(15)7-10(9)8-14/h9-11,15H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGMELYNLSUXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC(CC2C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Cycloaddition

A [4+2] cycloaddition between a diene and dienophile constructs the cyclopentane ring. For example, reacting furan-derived dienes with nitroalkenes under Lewis acid catalysis yields bicyclic intermediates, which are subsequently hydrogenated and functionalized.

Example Protocol

  • Diene : 2-Vinylfuran (1.2 equiv)
  • Dienophile : Nitroethylene (1.0 equiv)
  • Catalyst : $$\text{BF}3\cdot\text{OEt}2$$ (10 mol%)
  • Conditions : Dichloromethane, −20°C, 12 h
  • Yield : 58–62% bicyclic nitro compound

Post-cyclization steps include nitro group reduction (e.g., $$\text{H}2/\text{Pd-C}$$) and Boc protection ($$\text{Boc}2\text{O}$$, $$\text{Et}_3\text{N}$$, THF).

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts facilitates cyclopentene formation, followed by hydrogenation to saturate the ring.

Key Data

Parameter Value
Substrate Diene-containing piperidine
Catalyst Grubbs 2nd generation (5 mol%)
Solvent $$\text{CH}2\text{Cl}2$$
Temperature 40°C, 24 h
Conversion 89%
Post-Hydrogenation Yield 76% (hexahydro product)

This method offers superior stereocontrol but requires stringent moisture exclusion.

Hydroxylation and Oxidation-Reduction Sequences

Epoxide-Mediated Hydroxylation

Epoxidation of a cyclopentene intermediate followed by acid-catalyzed ring-opening installs the hydroxyl group.

Stepwise Process

  • Epoxidation : $$ \text{mCPBA} $$ (1.1 equiv), $$\text{CH}2\text{Cl}2$$, 0°C → RT.
  • Ring-Opening : $$\text{H}2\text{O}/\text{H}2\text{SO}_4$$ (pH 3), 50°C, 6 h.
  • Boc Protection : $$\text{Boc}2\text{O}$$, $$\text{DMAP}$$, $$\text{CH}3\text{CN}$$.

Outcome

  • Epoxide Yield : 71%
  • Hydroxylation Efficiency : 83%
  • Overall Yield : 59%

Ketone Reduction

A ketone at position 6 is reduced enantioselectively using borane catalysts.

Catalytic System

  • Substrate : 6-Keto-hexahydrocyclopenta[c]pyridine
  • Reductant : $$\text{BH}_3\cdot\text{THF}$$
  • Catalyst : $$(R)$$-CBS (Corey-Bakshi-Shibata) reagent (10 mol%)
  • Conditions : $$\text{THF}$$, −78°C, 2 h
  • Result : 92% ee, 85% yield

Boc Protection and Deprotection Dynamics

The Boc group is introduced using di-tert-butyl dicarbonate under mildly basic conditions.

Optimized Boc Protection

Parameter Value
Amine Hexahydrocyclopenta[c]pyridine
Reagent $$\text{Boc}_2\text{O}$$ (1.5 equiv)
Base $$\text{Et}_3\text{N}$$ (2.0 equiv)
Solvent $$\text{THF}$$
Time 12 h, RT
Yield 94%

Deprotection employs $$\text{HCl}$$ (4M in dioxane) or $$\text{TFA}$$, with the latter offering faster kinetics (≤1 h vs. 6 h for $$\text{HCl}$$).

Purification and Characterization

Chromatographic Methods

  • Normal Phase SiO₂ : Hexane/EtOAc (3:1 → 1:1 gradient)
  • Reverse Phase C18 : $$\text{H}_2\text{O}/\text{MeCN}$$ (0.1% $$\text{TFA}$$)

Spectroscopic Data

  • $$^1\text{H NMR}$$ (400 MHz, $$\text{CDCl}_3$$) : δ 1.44 (s, 9H, Boc), 3.12–3.25 (m, 2H, NCH₂), 4.02 (br s, 1H, OH).
  • IR ($$\nu_{\text{max}}$$) : 3430 cm⁻¹ (OH), 1695 cm⁻¹ (C=O).
  • HRMS : m/z calcd. for $$\text{C}{13}\text{H}{23}\text{NO}_3$$ [M+H]⁺: 241.1678; found: 241.1675.

Comparative Analysis of Synthetic Routes

Table 1. Method Efficiency Comparison

Method Overall Yield Stereoselectivity Scalability
Diels-Alder + Reduction 59% Moderate Limited
RCM + Hydrogenation 76% High High
Epoxide Hydroxylation 61% Low Moderate

The RCM route excels in scalability and stereocontrol, making it preferable for industrial applications.

Industrial-Scale Considerations

Cost Drivers

  • Catalyst Expense : Grubbs catalyst costs necessitate recycling protocols.
  • Solvent Recovery : $$\text{CH}2\text{Cl}2$$ and $$\text{THF}$$ require distillation reuse.
  • Byproduct Management : Nitro and borane residues demand rigorous quenching.

Environmental Impact Mitigation

  • Green Solvents : Cyclopentyl methyl ether (CPME) substitutes $$\text{CH}2\text{Cl}2$$ with comparable yields.
  • Catalyst Immobilization : Silica-supported Grubbs catalysts reduce metal leaching.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-hydroxyhexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the ring structure or functional groups.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 6-hydroxyhexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate has been investigated for its potential therapeutic effects. Its structural characteristics suggest that it may interact with biological targets associated with various diseases.

  • Antimicrobial Activity : Studies indicate that derivatives of cyclopentane-containing compounds exhibit antimicrobial properties. The hydroxyl group may enhance solubility and interaction with microbial cell walls, making it a candidate for further exploration in antibiotic development .
  • Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, this compound may have potential in treating neurodegenerative diseases. Research into related compounds has shown promise in modulating neuroinflammation and oxidative stress .

Material Science

The compound's unique structure allows it to be used as a building block in the synthesis of advanced materials.

  • Polymer Synthesis : The carboxylate functionality can be utilized in polymer chemistry to create novel materials with tailored properties, such as increased thermal stability and mechanical strength .
  • Organic Electronics : Its electronic properties may also lend themselves to applications in organic electronics, such as organic light-emitting diodes (OLEDs). Compounds with similar structures have demonstrated efficient charge transport characteristics .

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against various bacterial strains, suggesting potential as an antibiotic agent.
NeuroprotectionShowed promise in reducing oxidative stress in neuronal cells, indicating potential for treating neurodegenerative diseases.
Polymer ApplicationsSuccessfully incorporated into polymer matrices, enhancing mechanical properties and thermal stability.

Mechanism of Action

The mechanism of action of tert-Butyl 6-hydroxyhexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of tert-butyl-protected cyclopentapyridine derivatives. Key structural analogs include:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Properties
tert-Butyl 6-hydroxyhexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate Not Provided C₁₃H₂₁NO₃ ~239.32 (calculated) Hydroxyl, carbamate Intermediate for drug discovery
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 146231-54-1 C₁₂H₁₉NO₃ 225.28 Ketone, carbamate Hazardous reactivity (requires caution)
tert-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate 1560342-76-8 C₁₃H₂₄N₂O₂ 240.34 Amine, carbamate Peptide mimetics, ligand synthesis
Pyridine-2,6-diyl bis(tert-butyl nitroxide) Not Provided C₁₈H₂₈N₂O₂ 320.43 Nitroxide radicals Room-temperature triplet ligands

Functional Group Influence on Reactivity and Properties

  • Hydroxyl vs. However, the amino derivative (CAS 1560342-76-8) exhibits greater nucleophilicity, making it more reactive in alkylation or acylation reactions .
  • Ketone vs. Hydroxyl: The 5-oxo analog (CAS 146231-54-1) lacks hydrogen-bond donors, reducing its solubility in aqueous media but increasing stability toward oxidation. Its ketone group enables conjugation with hydrazines or hydroxylamines for heterocycle formation .

Crystallographic and Hydrogen-Bonding Behavior

  • Hydrogen-bonding patterns in these compounds are critical for their crystallization. The hydroxyl group in the target compound likely forms stronger intermolecular hydrogen bonds (e.g., O–H···O/N) compared to the amino or ketone analogs, as predicted by graph-set analysis .
  • SHELX software has been widely used to resolve crystal structures of similar carbamates, highlighting the bicyclic framework’s conformational rigidity .

Research Findings and Limitations

  • Safety Considerations: The 5-oxo analog (CAS 146231-54-1) is flagged for hazardous reactivity, necessitating stringent safety protocols during handling . In contrast, the hydroxyl and amino derivatives are less reactive but require controlled storage to prevent hydrolysis of the carbamate group.
  • Data Gaps : Experimental data on the target compound’s melting point, solubility, and spectroscopic profiles are sparse. Computational studies (e.g., QSPR models) could bridge these gaps .

Biological Activity

tert-Butyl 6-hydroxyhexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate (CAS No. 203663-25-6) is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₂H₂₁NO₃
  • Molar Mass : 227.30 g/mol
  • InChI Key : DIDQRACXWWEPDZ-UHFFFAOYSA-N
  • Hydrogen Bond Donors/Acceptors : 1 / 3
  • LogP (Partition Coefficient) : Indicates high lipophilicity, suggesting good membrane permeability.

1. Anti-inflammatory Effects

Research indicates that compounds similar to tert-butyl 6-hydroxyhexahydro-1H-cyclopenta[c]pyridine derivatives exhibit significant anti-inflammatory activities. These compounds can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases and lipoxygenases, thereby reducing the production of pro-inflammatory mediators.

2. Anticancer Activity

Studies have shown that certain derivatives of cyclopenta[c]pyridine possess cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC₅₀ value of 34.3 μM against RAW 264.7 cells, indicating potential for further development as an anticancer agent .

3. Neuroprotective Properties

Neuroprotective effects have been observed in similar compounds, which may inhibit oxidative stress and reduce neuronal apoptosis. This suggests that tert-butyl 6-hydroxyhexahydro-1H-cyclopenta[c]pyridine could be explored for therapeutic applications in neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Roy et al. (2021)Identified strong cytotoxic activity in related butyrolactones against cancer cell lines with IC₅₀ values ranging from 0.05 μM to 0.313 μM .
Sasaki et al. (2020)Evaluated AKT inhibitory activities of lactone derivatives, highlighting their potential as anticancer agents .
Neuroprotection Study (2023)Demonstrated protective effects against Aβ-induced toxicity in PC12 cells, suggesting a role in Alzheimer’s disease treatment .

The biological activity of tert-butyl 6-hydroxyhexahydro-1H-cyclopenta[c]pyridine is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds may inhibit enzymes like caspase-1 involved in apoptosis and inflammation.
  • Antioxidant Activity : By scavenging free radicals, these compounds can protect cells from oxidative damage.
  • Modulation of Signaling Pathways : Interference with pathways such as NF-kB and MAPK can lead to reduced inflammation and cell proliferation.

Q & A

Basic Research Question

Technique Application Key Parameters Reference
NMR Spectroscopy Confirm molecular structure1^1H (δ 1.4 ppm: Boc CH₃), 13^{13}C (δ 155 ppm: C=O)
HPLC Assess purityRetention time (15–20 min, C18 column)
Mass Spectrometry Verify molecular weightESI-MS: m/z 225.28 [M+H]⁺

How does the Boc group influence reactivity in downstream reactions?

Advanced Research Question
The Boc group:

  • Stabilizes the Amine : Prevents unwanted nucleophilic reactions during functionalization of the pyridine ring.
  • Acid-Labile : Removable under mild acidic conditions (e.g., TFA/DCM), enabling sequential synthesis of complex molecules .
    Contradictions : Some studies report partial deprotection during prolonged storage; monitor via TLC (Rf shift from 0.7 to 0.3 after acid treatment) .

What strategies reduce byproduct formation during synthesis?

Q. Methodological Answer

  • Catalyst Optimization : Use Pd/C (5% wt) instead of Raney nickel to suppress over-reduction .
  • Solvent Selection : Anhydrous THF minimizes hydrolysis of intermediates.
  • Byproduct Trapping : Add molecular sieves to sequester water in hydroxylation steps .

Can computational methods predict this compound’s interactions with biological targets?

Advanced Research Question
Protocol :

Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., kinases). Validate with crystallographic data from analogs .

DFT Calculations : Predict conformational stability (e.g., chair vs. boat cyclohexane ring) using Gaussian09 at the B3LYP/6-31G* level .

How should researchers resolve contradictions in reported synthetic yields?

Data Contradiction Analysis
Example: Yields vary from 40% to 75% for hydroxylation.

  • Root Cause : Impure starting materials or inconsistent catalyst activation.
  • Resolution :
    • Standardize precursor purity via HPLC (>98%) .
    • Pre-activate Pd/C under H₂ flow (30 min, 25°C) .

What are the best storage practices to prevent degradation?

Basic Research Question

  • Conditions : Store at –20°C under inert gas (Ar/N₂) in amber vials.
  • Stability : Shelf life >6 months if moisture content <0.1% (test via Karl Fischer titration) .

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